molecular formula C10H16O3 B14309231 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal CAS No. 111127-30-1

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal

Cat. No.: B14309231
CAS No.: 111127-30-1
M. Wt: 184.23 g/mol
InChI Key: IKGLKDCWHOWCMD-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is an organic compound with a complex structure that includes a dioxane ring and an enal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal typically involves the formation of the dioxane ring followed by the introduction of the enal group. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with an aldehyde under acidic conditions to form the dioxane ring. The enal group can then be introduced through an aldol condensation reaction with an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The enal group can be reduced to form alcohols or alkanes.

    Substitution: The dioxane ring can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve halogens or other electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline: Similar structure but with an aniline group instead of an enal group.

    5,5-Dimethyl-1,3-dioxane: Lacks the enal group, simpler structure.

    3-(5,5-Dimethyl-1,3-dioxan-2-yl)tricyclo[4.2.0.0(2,4)]octan-7-one: Contains a tricyclic structure with a dioxane ring.

Uniqueness

This article provides a comprehensive overview of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

111127-30-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal

InChI

InChI=1S/C10H16O3/c1-8(5-11)4-9-12-6-10(2,3)7-13-9/h4-5,9H,6-7H2,1-3H3

InChI Key

IKGLKDCWHOWCMD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1OCC(CO1)(C)C)C=O

Origin of Product

United States

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